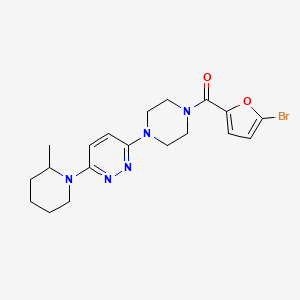
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an important neurotransmitter in the brain that regulates neuronal excitability, and GABA-AT is responsible for the breakdown of GABA. Therefore, inhibiting GABA-AT can increase the levels of GABA in the brain and potentially treat various neurological disorders.
作用機序
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide inhibits GABA-AT, the enzyme responsible for the breakdown of GABA. By inhibiting GABA-AT, N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide increases the levels of GABA in the brain, which can reduce neuronal excitability and potentially treat neurological disorders. The increased levels of GABA can also activate GABA receptors, which can have additional therapeutic effects.
Biochemical and physiological effects:
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has been shown to increase the levels of GABA in the brain and reduce neuronal excitability. This can lead to various physiological effects such as sedation, muscle relaxation, and anti-anxiety effects. N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has also been shown to have anti-tumor effects through the activation of GABA receptors.
実験室実験の利点と制限
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide is a potent and selective inhibitor of GABA-AT, which makes it a valuable tool for studying the role of GABA in various physiological and pathological processes. However, the inhibition of GABA-AT can also lead to increased levels of other metabolites such as succinic semialdehyde, which can have toxic effects. Therefore, careful dosing and monitoring are required when using N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide in lab experiments.
将来の方向性
For research include clinical trials to evaluate the safety and efficacy of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide in humans, as well as further studies to elucidate the mechanisms of action and potential therapeutic applications of N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide. Additionally, the development of more potent and selective GABA-AT inhibitors may lead to the discovery of new treatments for neurological disorders.
合成法
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 5-cyclopropylpyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-(methylthio)benzylamine to form the desired amide product. The final product is purified through column chromatography and recrystallization.
科学的研究の応用
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain and reduce neuronal excitability, which can be beneficial in the treatment of these disorders. N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide has also been studied for its potential use in cancer therapy, as GABA has been shown to have anti-tumor effects.
特性
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-methylsulfanylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-23-18-7-2-14(3-8-18)4-9-19(22)21-12-15-10-17(13-20-11-15)16-5-6-16/h2-3,7-8,10-11,13,16H,4-6,9,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLMVHWWZNHXLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-3-(4-(methylthio)phenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)
![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)
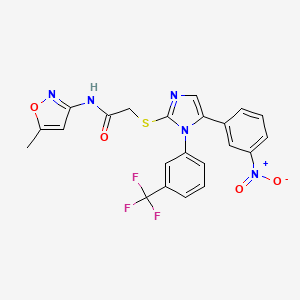


![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)
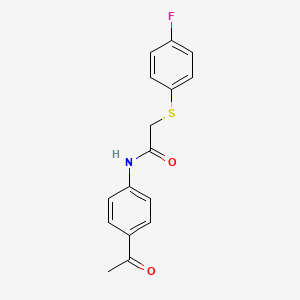
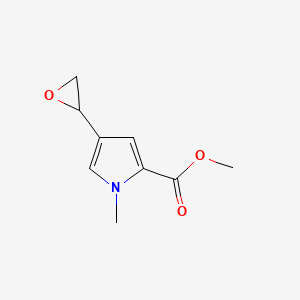
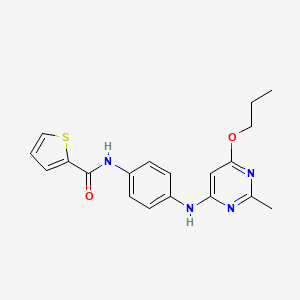
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2883018.png)
